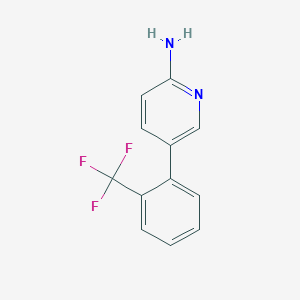

5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-9(10)8-5-6-11(16)17-7-8/h1-7H,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFVSDQXVBEFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationships Sar and Lead Optimization for 5 2 Trifluoromethyl Phenyl Pyridin 2 Amine Analogues

Positional Isomerism of the Trifluoromethyl Group and its Influence on Bioactivity

The trifluoromethyl (-CF3) group is a critical pharmacophore in many drug molecules due to its unique properties. nih.gov It is highly lipophilic, which can improve a compound's ability to cross biological membranes, and its strong electron-withdrawing nature can modulate a molecule's pKa and binding affinity to target proteins. nih.govnbinno.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and often leading to a longer biological half-life. nbinno.com

The position of the -CF3 group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly impact the biological activity of the compound. This is because the position alters the molecule's electronic distribution and three-dimensional shape, which in turn affects how it interacts with its biological target. For instance, SAR studies on other classes of compounds have shown that moving a -CF3 group from one position to another can result in substantial changes in potency. mdpi.com In some kinase inhibitors, for example, the para-position is favored as it allows the -CF3 group to form key interactions, such as hydrogen bonds or halogen bonds, within the target's binding pocket. mdpi.com The electron-withdrawing effect of the trifluoromethyl group is most pronounced at the ortho and para positions, which can influence the acidity or basicity of other functional groups in the molecule and affect target binding. nih.gov

| Compound Analogue | -CF3 Position | Relative Bioactivity (Hypothetical) | Rationale for Activity Change |

|---|---|---|---|

| 5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine | Ortho | Baseline | The ortho position may cause steric hindrance, potentially forcing a specific conformation that is favorable for binding. |

| 5-(3-(Trifluoromethyl)phenyl)pyridin-2-amine | Meta | Potentially Lower or Higher | The meta position has a weaker electronic influence on the biaryl linkage but may allow the -CF3 group to access different pockets within the binding site. |

| 5-(4-(Trifluoromethyl)phenyl)pyridin-2-amine | Para | Potentially Higher | The para position often allows for optimal electronic effects and interaction with specific residues in the binding site without steric clash. mdpi.com |

Substituent Effects on the Phenyl Ring and their Impact on Target Binding

Beyond the trifluoromethyl group, the introduction of other substituents onto the phenyl ring is a common strategy to probe the binding pocket of a biological target and optimize interactions. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a crucial role. libretexts.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or sulfone (-SO2R) are strong EWGs. mdpi.com They decrease the electron density of the phenyl ring, which can influence the strength of interactions like hydrogen bonds or pi-stacking with the target protein. libretexts.orgusu.edu In some cases, EWGs can increase binding energy and potency. mdpi.com

Electron-Donating Groups (EDGs): Groups such as methyl (-CH3), methoxy (B1213986) (-OCH3), or amino (-NH2) donate electron density to the phenyl ring. libretexts.org This can enhance certain types of interactions, but in other cases, it might be detrimental to activity.

Halogens: Halogens (F, Cl, Br, I) have a dual nature; they are inductively electron-withdrawing but can be electron-donating through resonance. libretexts.org They can also participate in halogen bonding, a specific type of non-covalent interaction that can significantly enhance binding affinity.

The position of these substituents is also critical. An ortho-substituent might cause steric hindrance, forcing a twist in the bond between the phenyl and pyridine (B92270) rings, which could be beneficial or detrimental depending on the required conformation for binding. Meta and para substituents generally have less steric impact but can profoundly affect electronic properties and interactions with distal parts of the binding site. lumenlearning.com

| Substituent (R) on Phenyl Ring | Electronic Effect | Potential Impact on Target Binding |

|---|---|---|

| -CN, -NO2 | Strongly Electron-Withdrawing | May increase binding affinity through enhanced electrostatic or dipole interactions. mdpi.com |

| -Cl, -F | Inductively Withdrawing, Can form halogen bonds | Can fine-tune electronics and provide additional specific binding interactions. |

| -CH3, -OCH3 | Electron-Donating | May enhance binding by interacting with hydrophobic pockets or by modulating ring electronics. |

| -OH, -NH2 | Electron-Donating, H-bond donor/acceptor | Can form direct hydrogen bonds with the target protein, significantly increasing potency. |

Modifications to the Pyridine Ring and Amine Moiety

Alterations to the 2-aminopyridine (B139424) portion of the scaffold are crucial for modulating properties such as solubility, basicity, and the ability to form hydrogen bonds. The pyridine ring is a key structural element in many approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other rings. rsc.orgrsc.org

Modifications to the amine group, such as alkylation (e.g., forming -NHCH3) or acylation (e.g., forming -NHC(O)CH3), can have a profound effect. These changes alter the group's hydrogen bond donating capacity and its basicity. While the primary amine (-NH2) can act as a dual hydrogen bond donor, a secondary amine can only donate one. This can be used to probe the specific hydrogen bonding requirements of the target. nih.gov

Introducing substituents onto the pyridine ring itself can also tune the molecule's properties. For example, adding an electron-withdrawing group to the pyridine ring can lower the pKa of the pyridine nitrogen, making it less basic. researchgate.net This can be important for improving cell permeability and avoiding off-target effects. Conversely, adding electron-donating groups can increase basicity. Studies on related aminopyridine series have shown that replacing the pyridine core with other heterocycles, like pyrazine, can sometimes lead to analogues with retained or even improved activity. nih.gov However, in many cases, the 2-aminopyridine moiety is essential for activity, and its replacement leads to a significant loss of potency. nih.govnih.gov

Stereochemical Considerations and Enantiomeric Purity in SAR Studies

While the parent compound this compound is achiral, the introduction of certain substituents during lead optimization can create a chiral center. When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers. nih.gov

It is a fundamental principle in medicinal chemistry that enantiomers can have vastly different biological activities. nih.gov One enantiomer (the eutomer) may be responsible for all the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even cause unwanted side effects. nih.govnih.gov Therefore, if a chiral center is introduced into an analogue, it is imperative for SAR studies to separate the enantiomers and test each one individually.

The determination of enantiomeric purity is critical. uff.br Regulatory agencies require that chiral drugs be developed as single enantiomers unless there is a compelling reason to market the racemic mixture. mdpi.com This ensures a consistent therapeutic effect and safety profile. nih.gov Analytical techniques such as chiral chromatography are essential for separating enantiomers and confirming the enantiomeric purity of the active compound. nih.gov

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosterism is a strategy used in drug design to replace one atom or group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. estranky.sknih.gov This technique is widely used to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements can be considered:

Phenyl Ring Replacements: The phenyl ring can be replaced with other aromatic heterocycles like thiophene, furan, or even another pyridine ring. cambridgemedchemconsulting.com This can alter the electronic properties and hydrogen bonding capabilities of the scaffold. nih.gov Non-classical bioisosteres, such as bicyclo[1.1.1]pentane (BCP) or cubane, are increasingly used as phenyl ring mimics to improve properties like solubility and metabolic stability while maintaining a similar three-dimensional arrangement of substituents. acs.org

Trifluoromethyl Group Replacements: The -CF3 group itself is often a bioisostere for a methyl or isopropyl group. cambridgemedchemconsulting.com Other strongly electron-withdrawing groups like the cyano (-CN) or pentafluorosulfanyl (-SF5) group can also be explored as replacements to modulate electronic properties.

Pyridine Ring Replacements: As mentioned, other nitrogen-containing heterocycles like pyrazine, pyrimidine (B1678525), or pyridazine (B1198779) can be investigated as replacements for the pyridine ring to fine-tune basicity and vectoral placement of interaction points. nih.gov

Amine Moiety Replacements: The amine group can be replaced with other hydrogen bond donors like an alcohol (-OH) or thiol (-SH) group, although this would significantly alter the chemical nature of the scaffold.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Phenyl | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane | To modulate electronics, solubility, and metabolic profile. acs.org |

| -CF3 | -CN, -Cl, -iPr, -tBu | To alter lipophilicity, electronics, and size. cambridgemedchemconsulting.com |

| Pyridine | Pyrazine, Pyrimidine, Thiazole | To change basicity, hydrogen bonding vectors, and metabolic stability. nih.gov |

| -NH2 | -OH, -CH2NH2 | To modify hydrogen bonding properties and basicity. |

Multiparameter Optimization Approaches in Lead Compound Development

Modern drug discovery has moved beyond optimizing for a single property, such as potency, in isolation. A successful drug must possess a balanced profile of many properties, including potency, selectivity against off-targets, and appropriate ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. optibrium.cominternational-pharma.com Multiparameter optimization (MPO) is a holistic approach used during lead optimization to simultaneously balance these often-conflicting requirements. optibrium.com

For example, increasing lipophilicity might improve potency but can also lead to poor solubility, increased metabolic clearance, and higher toxicity. international-pharma.com MPO uses computational tools and scoring functions to guide medicinal chemists in designing new analogues. optibrium.com These methods weigh various measured and predicted properties to generate a desirability score for each compound, allowing researchers to prioritize the synthesis of molecules with the highest probability of downstream success. researchgate.net

The goal of MPO is to efficiently navigate the complex chemical space to identify a lead compound with a harmonized set of attributes, thereby reducing the risk of late-stage attrition in the drug development pipeline. international-pharma.com This involves iterative cycles of designing, synthesizing, and testing compounds against a broad panel of assays that measure not only target engagement but also properties like metabolic stability in liver microsomes, cell permeability, and potential for off-target activity. researchgate.net

Biological Activities and Mechanisms of Action of 5 2 Trifluoromethyl Phenyl Pyridin 2 Amine and Analogues

Ligand-Target Interaction Studies

The unique structural characteristics of 5-(2-(trifluoromethyl)phenyl)pyridin-2-amine, particularly the presence of the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capabilities of the amino group, govern its interactions with protein targets. These interactions are fundamental to the biological activities observed for this class of compounds.

Protein Binding Affinities

The affinity of a ligand for its protein target is a critical determinant of its potency and potential therapeutic efficacy. For analogues of this compound, the trifluoromethyl group plays a significant role in enhancing binding affinity. This is often attributed to the group's ability to form favorable orthogonal multipolar interactions with the protein backbone.

Table 1: Inhibitory Activity (Ki) of PQR309 against Class I PI3K Isoforms and mTOR

| Target | Ki (nM) |

|---|---|

| PI3Kα | 30 |

| PI3Kβ | 83 |

| PI3Kδ | 39 |

| PI3Kγ | 38 |

| mTOR | 97 |

This table is interactive. Click on the headers to sort the data.

Receptor Antagonism and Agonism

Analogues of this compound have been investigated for their ability to modulate the function of various receptors, acting as either antagonists (blocking the receptor's activity) or agonists (activating the receptor).

In the context of prostate cancer, the androgen receptor (AR) is a key therapeutic target. A close analogue, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine , has been identified as a potent and pure antagonist of the androgen receptor. The transformation of AR antagonists into agonists, particularly in the presence of receptor mutations, is a significant challenge in prostate cancer therapy.

Structure-based virtual screening and subsequent biological evaluation led to the discovery of derivatives of this scaffold that can effectively antagonize both wild-type and drug-resistant variants of the AR. For instance, the compound designated as EF2 , a derivative of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, demonstrated potent inhibition of the AR pathway. This antagonistic activity is quantified by its half-maximal inhibitory concentration (IC50).

Table 2: Androgen Receptor Antagonist Activity of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine Analogues

| Compound | IC50 (µM) |

|---|---|

| EL15 | 0.94 |

| EF2 | 0.30 |

This table is interactive. Click on the headers to sort the data.

These findings highlight the potential of the (trifluoromethyl)phenyl)pyridin-2-amine scaffold in developing novel therapeutics for AR-driven prostate cancer. nih.govdrugbank.com

While direct binding data for this compound on serotonin (B10506) receptors is not extensively available, related structures containing a pyridinyl moiety have been explored as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are implicated in various central nervous system disorders.

For example, a series of dual 5-HT1A and 5-HT7 receptor ligands have been developed from a lead molecule containing a pyridinylpiperazine fragment. Although structurally distinct from the subject compound, these studies provide insights into the pharmacophoric elements that can confer affinity for these receptors. The pyridinyl group is often a key interaction motif. One such compound, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one , displayed high affinity for both receptors.

Table 3: Binding Affinities (Ki) of a Pyridinylpiperazine Analogue for Serotonin Receptors

| Receptor | Ki (nM) |

|---|---|

| 5-HT1A | 0.74 |

| 5-HT7 | 8.4 |

This table is interactive. Click on the headers to sort the data.

This suggests that the pyridin-2-amine scaffold could potentially be adapted to target serotonin receptors, though further investigation is required to establish a direct link.

Similar to the serotonin receptors, there is a lack of specific data on the direct interaction of this compound with dopamine (B1211576) D2 and D3 receptors. However, the broader class of pyridinylpiperazine derivatives has been shown to interact with these receptors. For instance, the compound SYA16263 , which contains a pyridin-2-ylpiperazine moiety, exhibits binding affinity for D2-like receptors.

Table 4: Binding Affinities (Ki) of SYA16263 for Dopamine Receptors

| Receptor | Ki (nM) |

|---|---|

| D2 | 124 |

| D3 | 86 |

This table is interactive. Click on the headers to sort the data.

The data on related compounds suggest that the inclusion of a pyridine (B92270) ring can be a feature for dopamine receptor interaction, but the specific substitution pattern and the nature of the linker are critical for determining affinity and selectivity.

The neurokinin 1 (NK1) receptor, the receptor for the neuropeptide Substance P, is a target for antiemetic and antidepressant drugs. Currently, there is no direct evidence in the reviewed literature to suggest that this compound or its close analogues are significant modulators of the NK1 receptor. The development of NK1 receptor antagonists has largely focused on different chemical scaffolds. Therefore, the activity of this specific compound class at the NK1 receptor remains an area for future investigation.

Enzyme Inhibition Kinetics

The inhibitory activity of this compound and its structural analogues has been evaluated against several key enzymes, demonstrating a range of potencies and selectivities.

Phosphodiesterase (PDE4B and PDE10A) Inhibition

While specific kinetic data for the direct inhibition of PDE4B and PDE10A by this compound is not extensively detailed in the reviewed literature, the broader class of phosphodiesterase inhibitors is of significant interest in neuroscience. PDE10A, in particular, is highly expressed in the medium spiny neurons of the striatum and is a target for treating neuropsychiatric disorders like schizophrenia. nih.govnih.gov Inhibitors of PDE10A, such as MP-10 (2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline), have been shown to be highly potent, with IC50 values in the nanomolar range. nih.gov The development of novel inhibitors often involves scaffolds like imidazo[4,5-b]pyridines, which have demonstrated potent and selective PDE10A inhibition. researchgate.net Further investigation is required to characterize the specific inhibitory profile of this compound against PDE4B and PDE10A.

Bacterial Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are essential for the viability and virulence of bacteria, making them attractive targets for novel antibacterial agents. acs.orgnih.gov Research into compounds with a trifluoromethyl-pyridin-2-yl core has identified potent inhibitors of bacterial PPTase. One such analogue, ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide), demonstrates submicromolar inhibition of the bacterial Sfp-PPTase. acs.org Notably, this class of compounds shows no activity against the human orthologue, indicating a favorable selectivity profile. The inhibitory action of these compounds can attenuate the production of essential metabolites in bacteria, ultimately hindering their growth. acs.org

| Compound | Target Enzyme | Inhibition Level | Selectivity |

|---|---|---|---|

| ML267 | Bacterial Sfp-PPTase | Submicromolar | No activity against human orthologue |

Checkpoint Kinase 1 (CHK1) Inhibition

Analogues of this compound have been developed as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway. nih.gov The clinical candidate CCT245737 ((R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile) is a highly selective, ATP-competitive inhibitor of CHK1. nih.govnih.gov

Kinetic studies have demonstrated its high potency. CCT245737 exhibits a mean IC50 value of 1.4 nM against the CHK1 enzyme. nih.govselleckchem.com It shows excellent selectivity, with over 1,000-fold greater inhibition of CHK1 compared to the functionally related kinases CHK2 and CDK1. selleckchem.comnih.gov In cellular assays, CCT245737 effectively inhibits CHK1 activity, with IC50 values ranging from 30 to 220 nM, and abrogates the G2 checkpoint induced by DNA damaging agents. nih.govmedchemexpress.com This inhibition leads to increased DNA damage and apoptosis in cancer cells. nih.gov

| Target Enzyme | IC50 (nM) | Mechanism of Action |

|---|---|---|

| CHK1 | 1.4 | ATP-competitive |

| CHK2 | >1000 | - |

| CDK1 | >1000 | - |

Cellular Pathway Modulation

The biological effects of this compound and its analogues extend to the modulation of key cellular signaling pathways implicated in cancer and other diseases.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and its aberrant activation is linked to various cancers. nih.govnih.gov Pyridine-containing compounds have been identified as an important class of Hh pathway inhibitors. nih.gov While direct evidence for this compound is limited, related structures containing trifluoromethyl and pyrimidine (B1678525)/pyridine moieties have shown potent inhibitory activity. For instance, a series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group displayed potent Hh signaling inhibition, with the most active compound, 13d, showing an IC50 of 1.44 nM in a Gli-luciferase reporter assay. nih.gov These inhibitors typically target components of the pathway such as Smoothened (Smo) or downstream transcription factors like Gli1. otavachemicals.comnih.gov The trifluoromethyl group is often incorporated to improve metabolic stability and cell permeability. nih.gov

Androgen Receptor Pathway Inhibition

The androgen receptor (AR) pathway is a critical driver in the development and progression of prostate cancer. nih.gov A close analogue of the subject compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, has been identified as a novel and pure antagonist of the androgen receptor. nih.govacs.org

Structural optimization of related compounds led to the discovery of EF2, a derivative of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, which demonstrates potent inhibition of the AR pathway with an IC50 of 0.30 µM. nih.govacs.org This compound acts as a pure antagonist, capable of inhibiting both wild-type and mutated, drug-resistant forms of the androgen receptor. nih.gov By effectively blocking the AR signaling pathway, EF2 has been shown to suppress tumor growth in preclinical models of prostate cancer. acs.org

| Compound | Target Pathway | IC50 (µM) | Mechanism |

|---|---|---|---|

| EF2 | Androgen Receptor | 0.30 | Pure Antagonist |

DNA Damage Response Pathway Modulation

While direct studies on this compound's effect on the DNA damage response (DDR) pathway are not extensively documented in publicly available literature, the chemical motifs present in this compound are found in molecules known to interact with DNA and its repair mechanisms. The DDR is a complex network of cellular pathways that detect, signal, and repair DNA damage to maintain genomic integrity. researchgate.netnih.gov Disruption of these pathways is a key strategy in cancer therapy. nih.gov

Compounds that can induce DNA damage or inhibit its repair can lead to cell cycle arrest and apoptosis, which are crucial for eliminating cancerous cells. nih.govnih.gov For instance, certain anticancer agents work by alkylating DNA, which triggers the DDR. If the damage is too severe to be repaired, the cell is directed towards programmed cell death. nih.gov

Furthermore, some small molecule inhibitors have been developed to target specific components of the DNA repair machinery. One such example is ML216, a compound identified as an inhibitor of the BLM helicase, which is involved in DNA repair. nih.gov The structure of ML216, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea, features a trifluoromethylphenyl group and a pyridine ring, suggesting that compounds with similar substructures could potentially interact with components of the DNA damage and repair pathways. nih.gov The exploration of this compound and its analogues in this context could therefore be a promising area for future research in cancer therapeutics.

Diverse Biological Efficacy Profiles

The structural framework of this compound lends itself to a wide range of biological activities, from combating cancer and microbial infections to providing anti-inflammatory effects and serving as potent agrochemicals.

Numerous studies have highlighted the anti-cancer potential of pyridine derivatives. These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, which prevents cancer cells from proliferating. nih.govsemanticscholar.orgmdpi.com

Analogues of this compound have demonstrated significant cytotoxic activity against various cancer cell lines. For example, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives showed superior cytotoxic activity against the PC3 prostate cancer cell line compared to the standard anticancer drug 5-fluorouracil. uomanara.edu.iq Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to arrest the cell cycle and induce apoptosis in HeLa, MCF7, and HCT-116 cancer cell lines. mdpi.com

| Compound/Analogue Class | Cancer Cell Line | Activity | IC50 Value (µM) |

|---|---|---|---|

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 (Prostate) | Cytotoxic | 0.1 - 0.85 |

| Pyrazolo[3,4-b]pyridine derivatives | HeLa (Cervical) | Cytotoxic, Apoptosis, Cell Cycle Arrest | 2.59 |

| Pyrazolo[3,4-b]pyridine derivatives | MCF7 (Breast) | Cytotoxic, Apoptosis, Cell Cycle Arrest | 4.66 |

| Pyrazolo[3,4-b]pyridine derivatives | HCT-116 (Colon) | Cytotoxic, Apoptosis, Cell Cycle Arrest | 1.98 |

The pyridine nucleus is a common feature in many antimicrobial agents. nih.gov Analogues of this compound have been investigated for their antibacterial and antifungal properties. The presence of the trifluoromethylphenyl moiety can contribute to the antimicrobial efficacy of these compounds.

Studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have shown that these compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov For example, a bromo and trifluoromethyl substituted derivative was found to be highly potent against multiple strains of Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov

Furthermore, various 2-amino-5-substituted pyridine derivatives have been synthesized and tested against phytopathogenic fungi and bacteria, demonstrating that strategic modifications to the pyridine ring can significantly enhance their antimicrobial activity. africaresearchconnects.com

| Compound/Analogue Class | Microorganism | Activity | MIC (µg/mL) |

|---|---|---|---|

| N-(Trifluoromethyl)phenyl pyrazole derivative | Staphylococcus aureus (MRSA) | Antibacterial | 0.78 |

| N-(Trifluoromethyl)phenyl pyrazole derivative | Enterococcus faecium | Antibacterial | 0.78 |

| 2-(substituted-phenyl)oxazolo[4,5-b]pyridines | S. aureus | Antibacterial | N/A (Strong activity reported) |

| Pyrido[2,3-d]pyrimidines with trifluoromethyl group | Candida albicans | Antifungal | N/A (Significant activity reported) |

Inflammation is a biological response implicated in a wide range of diseases. Compounds with anti-inflammatory properties are therefore of great therapeutic interest. Pyridine and its derivatives have been explored for their potential to mitigate inflammatory processes. nih.govnih.gov

Recent research has shown that certain pyridine and pyrimidine derivatives can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Specifically, some pyridine derivatives demonstrated significant inhibition with IC50 values in the micromolar range. nih.gov

Additionally, a study on 1,4,5,6-tetrahydrobenzo nih.govnih.govoxepino[4,5-d]pyrimidin-2-amine derivatives, which share a similar aminopyrimidine core, found that a 3,5-bis-trifluoromethylphenyl-substituted compound exhibited potent anti-neuroinflammatory activity. researchgate.net This compound was shown to reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the secretion of the anti-inflammatory cytokine IL-10. researchgate.net These findings suggest that the trifluoromethylphenyl moiety can play a crucial role in the anti-inflammatory effects of these molecules.

| Compound/Analogue Class | Mechanism | Effect |

|---|---|---|

| Pyridine derivatives | Inhibition of Nitric Oxide (NO) production | Reduced inflammation in LPS-stimulated macrophages |

| 3,5-bis-trifluoromethylphenyl-substituted pyrimidin-2-amine derivative | Modulation of cytokine secretion | Decreased pro-inflammatory cytokines (IL-1β, TNF-α) and increased anti-inflammatory cytokine (IL-10) |

| 1,2,3,4-tetrahydroquinoline derivatives | Suppression of NF-κB and JNK pathways | Inhibited pro-inflammatory mediators in microglial cells |

The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous commercially successful agrochemicals. nih.govjst.go.jp The introduction of a trifluoromethyl group into a pyridine ring can significantly enhance the biological activity and metabolic stability of these compounds, making them effective as insecticides, fungicides, and herbicides. chigroup.siteacs.org

Several TFMP-containing agrochemicals have been developed. For instance, Fluazifop-butyl was the first herbicide with a TFMP substructure to be commercialized. nih.gov In the realm of insecticides, a series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have demonstrated good insecticidal activity against pests like Mythimna separata and Plutella xylostella. acs.org

In terms of fungicidal activity, the trifluoromethyl-substituted pyridine derivative Fluazinam has shown higher efficacy compared to its analogues with chloro, nitro, or cyano substitutions. jst.go.jp This highlights the importance of the trifluoromethyl group in enhancing the desired biological activity for agricultural applications.

| Agrochemical | Type | Target Pest/Weed | Key Structural Feature |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | Grasses | Trifluoromethylpyridine |

| Fluazinam | Fungicide | Various fungi | Trifluoromethylpyridine |

| Trifluoromethyl pyridine-1,3,4-oxadiazole derivatives | Insecticide | Mythimna separata, Plutella xylostella | Trifluoromethylpyridine |

| Pyridine-based pyrimidin-4-amine derivatives | Fungicide | Puccinia sorghi, Erysiphe graminis | Pyridin-2-yloxy-based pyrimidin-4-amine |

Preclinical Pharmacological Studies of 5 2 Trifluoromethyl Phenyl Pyridin 2 Amine Analogues

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

The preclinical evaluation of drug candidates involves a thorough investigation of their ADME properties to understand how the substance is processed by a living organism. These studies are crucial for predicting a drug's pharmacokinetic profile and potential for clinical success.

Metabolic stability is a critical parameter assessed early in drug discovery to estimate a compound's susceptibility to metabolism, primarily by enzymes in the liver. protocols.io Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, and are widely used for in vitro prediction of hepatic clearance. protocols.iosrce.hrenamine.net

In studies involving analogues of 5-(2-(trifluoromethyl)phenyl)pyridin-2-amine, metabolic stability has been a key focus. For instance, an investigation of five derivative compounds in the presence of human liver microsomes revealed a high resistance to metabolic transformation. researchgate.net The assessments showed that after incubation, the metabolic stability for these derivatives was consistently high, suggesting they are not rapidly broken down by liver enzymes. researchgate.net Specifically, compounds designated as 19a, 19b, and 21a were found to be exceptionally stable, while compounds 33b and 38b experienced only minor metabolization, leading to the formation of an oxidized metabolite. researchgate.net

Table 1: Metabolic Stability of Selected Analogues in Human Liver Microsomes

| Compound ID | Percentage of Metabolic Stability | Observations |

|---|---|---|

| 19a | >99.9% | Highly stable |

| 19b | >99.9% | Highly stable |

| 21a | >99.9% | Highly stable |

| 33b | ~98.32% | Slight metabolization to oxidized derivative M₁ (1.68%) |

| 38b | ~97.94% | Slight metabolization to oxidized derivative M₁ (2.06%) |

Data sourced from a study on azine anticancer agents. researchgate.net

These findings, demonstrating that the percentage of the parent compound remaining is high, indicate a favorable metabolic profile for these analogues, which is often a prerequisite for achieving adequate exposure in vivo. researchgate.netnih.gov

The inclusion of a trifluoromethyl (-CF₃) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. nih.govnbinno.com This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. nbinno.com The high bond dissociation energy of the C-F bond makes the trifluoromethyl group highly resistant to enzymatic degradation, particularly by Cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of many drugs. nbinno.commdpi.com

By replacing a metabolically vulnerable site, such as a methyl (-CH₃) or hydrogen (-H) group, with a -CF₃ group, chemists can block common metabolic pathways like hydroxylation. mdpi.com This resistance to P450-mediated metabolism often leads to a longer biological half-life for the compound, which can contribute to improved pharmacokinetic properties and efficacy. nih.govnbinno.com The trifluoromethyl group's ability to increase lipophilicity can also improve a molecule's ability to cross biological membranes, further enhancing its drug-like properties. nbinno.comresearchgate.net

Identifying the metabolic pathways of a drug candidate is essential for understanding its clearance mechanisms and potential for drug-drug interactions. For heterocyclic compounds similar to this compound, several Phase I metabolic reactions are common. These include oxidation, hydroxylation, and demethylation. nih.gov

In studies of related analogues, the formation of oxidized metabolites has been observed. researchgate.net Research on other complex heterocyclic molecules has identified specific biotransformations such as:

Hydroxylation: The addition of a hydroxyl (-OH) group.

Oxidative Desulfuration: The replacement of a sulfur atom with an oxygen atom.

Dehydrogenation: The removal of hydrogen atoms, which can sometimes result in ring-closure reactions. nih.gov

While the trifluoromethyl group often blocks metabolism at its point of attachment, other parts of the molecule remain susceptible to enzymatic action. Following Phase I reactions, compounds may undergo Phase II metabolism, such as glucuronidation, where a glucuronic acid moiety is attached to make the compound more water-soluble for excretion. The identification of glucuronide metabolites can be indicative of this pathway. nih.gov

Enterohepatic circulation is a pharmacokinetic phenomenon where a compound is metabolized in the liver, excreted into the bile, and subsequently reabsorbed from the intestine back into circulation. This process can significantly prolong a drug's elimination half-life and exposure. A key indicator of potential enterohepatic circulation is the appearance of secondary peaks in the plasma concentration-time profile after oral administration. nih.gov

This process often involves the formation of glucuronide metabolites in the liver. These metabolites are transported into the bile and then into the small intestine, where gut microflora can produce β-glucuronidase enzymes. These enzymes can cleave the glucuronic acid from the metabolite, regenerating the parent drug, which is then available for reabsorption. nih.gov While specific studies on the enterohepatic circulation of this compound were not detailed in the reviewed literature, the presence of glucuronide metabolites for similar compounds suggests it is a potential pathway to consider during preclinical development. nih.gov

Selectivity Profiling and Off-Target Binding Analysis

Selectivity is a cornerstone of modern drug development, aiming to maximize therapeutic effects while minimizing unwanted side effects by ensuring a drug candidate interacts primarily with its intended biological target. For analogues of this compound, selectivity has been rigorously evaluated, particularly for those developed as kinase inhibitors.

One study detailed the development of pyrimidin-2-amine derivatives as selective Janus kinase 2 (JAK2) inhibitors. nih.gov The lead compound, A8, demonstrated excellent potency for JAK2 and high selectivity over other members of the JAK family. This selectivity is crucial, as off-target inhibition of other kinases can lead to undesirable effects. The selectivity profile of compound A8 is summarized below. nih.gov

Table 2: Kinase Selectivity Profile of Compound A8

| Kinase | IC₅₀ (nM) | Selectivity Fold (vs. JAK2) |

|---|---|---|

| JAK2 | 5 | - |

| JAK1 | 193 | 38.6x |

| JAK3 | 273 | 54.6x |

| TYK2 | 206 | 41.2x |

Data sourced from a study on selective JAK2 inhibitors. nih.gov

Structural modifications are a key strategy for fine-tuning selectivity. For example, exchanging an aryl moiety from 4-(trifluoromethyl)pyridin-2-amine to 4-(trifluoromethyl)pyrimidin-2-amine in a different series of compounds was used to modulate activity between PI3K and mTOR, achieving a desired selectivity profile. acs.org Selectivity is also assessed by comparing a compound's activity in cancer cells versus normal, non-cancerous cells. Analogues that show high potency against tumor cell lines with minimal cytotoxicity against normal cells, such as human fibroblasts, are considered to have a favorable selectivity profile. acs.org

In vivo Efficacy Studies in Disease Models (excluding human trials)

The ultimate preclinical validation of a drug candidate's potential comes from its performance in in vivo disease models. These studies, typically conducted in rodents, assess whether the compound can produce the desired therapeutic effect in a living organism. Several analogues of this compound have demonstrated significant efficacy in various disease models.

In oncology, a pure androgen receptor (AR) antagonist, EF2, effectively suppressed tumor growth in a C4-2B prostate cancer xenograft mouse model after oral administration. nih.gov Another PI3K/mTOR inhibitor, compound 1, also showed efficacy in inhibiting tumor cell proliferation in a rat xenograft model, positioning it as a clinical candidate for treating solid tumors. acs.org

Beyond cancer, these analogues have shown promise in infectious disease models.

An antitrypanosomal agent, compound 30, was evaluated in an acute mouse model of T. b. brucei infection. The study reported that all infected mice were cured. nih.govresearchgate.net

In a model of bacterial infection, compound 20 was shown to accelerate the recovery of Chlamydia-infected mice. nih.gov

These studies underscore the therapeutic potential of this chemical scaffold across different disease areas.

Table 3: Summary of In Vivo Efficacy of Selected Analogues

| Compound/Analogue | Disease Model | Species | Outcome |

|---|---|---|---|

| EF2 | Prostate Cancer (C4-2B Xenograft) | Mouse | Suppressed tumor growth |

| Compound 1 | Tumor Xenograft | Rat | Inhibited tumor cell proliferation |

| Compound 30 | Trypanosoma brucei infection | Mouse | Cured all infected mice |

| Compound 20 | Chlamydia infection | Mouse | Accelerated recovery |

Table of Mentioned Compounds

| Compound Name/Identifier |

|---|

| This compound |

| Compound 19a |

| Compound 19b |

| Compound 21a |

| Compound 33b |

| Compound 38b |

| EF2 |

| Compound A8 |

| Compound 1 (PQR309) |

| Compound 30 (NPD-2975) |

| Compound 20 |

Computational Chemistry and Molecular Modeling of 5 2 Trifluoromethyl Phenyl Pyridin 2 Amine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This technique is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine, to the active site of a target protein.

While specific docking studies for this compound are not extensively detailed in public literature, the methodology can be inferred from studies on analogous compounds. For instance, derivatives containing the trifluoromethyl-pyridine motif have been evaluated as inhibitors for various protein targets, including kinases and hormone receptors. acs.orgacs.orgnih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Generating a 3D conformation of this compound and assigning appropriate atomic charges.

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software to systematically sample different orientations and conformations of the ligand within the protein's binding site.

The simulation results in a "docking score," an estimate of the binding affinity (often in kcal/mol), and a predicted binding pose. Key interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed. For this compound, the 2-amino group is a potential hydrogen bond donor, the pyridine (B92270) nitrogen a hydrogen bond acceptor, and the trifluoromethylphenyl group could engage in significant hydrophobic interactions. acs.org

Table 1: Potential Molecular Interactions of this compound in a Receptor Binding Site

| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| 2-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Mode Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex and to analyze its dynamic behavior over time. researchgate.netfu-berlin.de MD simulations provide a more realistic representation of the biological system by accounting for the movement of atoms and solvent effects.

For the this compound-protein complex, an MD simulation would track the atomic coordinates over a period of nanoseconds. nih.gov This allows for the evaluation of:

Complex Stability: The Root Mean Square Deviation (RMSD) of the protein and ligand is calculated to determine if the binding pose is stable or if the ligand dissociates from the binding site. chemrxiv.org

Conformational Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues and ligand atoms reveals which parts of the complex are rigid and which are flexible. chemrxiv.org

Refinement of Binding Mode: MD simulations can refine the initial docking pose, providing a more accurate picture of the key intermolecular interactions, including the role of bridging water molecules. fu-berlin.deacs.org

Studies on structurally related inhibitors have successfully used MD simulations to confirm the stability of binding modes and to elucidate mechanisms of action at an atomic level. nih.govresearchgate.netacs.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.net These calculations provide fundamental insights into the molecule's geometry, stability, and chemical reactivity.

For this compound, quantum chemical calculations can determine several key parameters:

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state.

Electronic Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): Generation of an MEP map, which visualizes the charge distribution across the molecule. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. researchgate.net

These theoretical calculations complement experimental data and are crucial for understanding the molecule's behavior at a subatomic level.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful technique in rational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comnih.gov

A pharmacophore model based on this compound and its analogs would consist of a set of features in a defined spatial arrangement. frontiersin.org

Table 2: Potential Pharmacophoric Features for this compound

| Feature Type | Description |

|---|---|

| Hydrogen Bond Donor (HBD) | The primary amine (-NH₂) group |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom in the pyridine ring |

| Aromatic Ring (AR) | The pyridine and phenyl rings |

This 3D pharmacophore model can then be used as a filter in virtual screening campaigns to rapidly identify diverse chemical structures from large databases that are likely to be active at the same biological target. nih.govresearchgate.net

Virtual Screening Approaches for Novel Hit Identification

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify novel "hits" that are likely to bind to a specific biological target. medchem-ippas.eu This approach can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): Involves docking millions of compounds into the 3D structure of a target protein. This was the approach used in the discovery of a related androgen receptor antagonist. nih.gov

Ligand-Based Virtual Screening (LBVS): Uses a known active molecule, like this compound, as a template to find other compounds with similar shapes or physicochemical properties. nih.gov

Virtual screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

For a series of analogs based on the this compound scaffold, a QSAR study would involve:

Data Set Compilation: Assembling a group of molecules with experimentally measured biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, hydrophobic, and topological properties).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model that correlates the descriptors with activity. dntb.gov.ua

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

QSAR models are valuable for understanding which molecular properties are critical for activity and for predicting the potency of newly designed compounds before their synthesis. researchgate.netresearchgate.net

Prediction of Pharmacokinetic Parameters (e.g., LogP, TPSA)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. Many of these properties can be predicted in silico. For this compound, key parameters include the logarithm of the octanol-water partition coefficient (LogP) and the Topological Polar Surface Area (TPSA).

LogP: A measure of a compound's lipophilicity. It influences solubility, permeability across biological membranes, and metabolic stability.

TPSA: The sum of the surface areas of polar atoms in a molecule. It is a good predictor of a drug's oral bioavailability and ability to penetrate the blood-brain barrier.

These computational predictions help to identify potential liabilities early on, allowing for the prioritization of compounds with more favorable drug-like properties. ekb.eg

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₂H₉F₃N₂ | - |

| Molecular Weight | 254.21 g/mol | Influences diffusion and transport |

| LogP | 3.6 | Indicates moderate to high lipophilicity |

| TPSA | 38.9 Ų | Suggests good potential for membrane permeability |

| Hydrogen Bond Donors | 1 | - |

Advanced Applications and Future Directions in 5 2 Trifluoromethyl Phenyl Pyridin 2 Amine Research

Development as Chemical Biology Probes

The inherent fluorescent properties of aminopyridine derivatives make them promising candidates for the development of chemical biology probes. Unsubstituted pyridin-2-amine, for instance, exhibits a high quantum yield, suggesting that the 5-(2-(trifluoromethyl)phenyl)pyridin-2-amine scaffold could be engineered into fluorescent probes for biological imaging and sensing applications. mdpi.com The synthesis of multisubstituted aminopyridines with tailored fluorescent properties has been explored, indicating the potential to modify the core structure of this compound to create probes with specific excitation and emission spectra. mdpi.com

Future research in this area could focus on conjugating this scaffold with biomolecules to visualize cellular processes or to act as sensors for specific analytes. The trifluoromethyl group can enhance the photostability and lipophilicity of the probe, potentially improving its cell permeability and performance in biological environments.

Catalytic Applications (e.g., Copper(I) Complexes as Catalysts for Amination Reactions)

Derivatives of aminopyridines have been successfully utilized as ligands in transition metal catalysis. For example, copper(I) complexes of 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2-yl-methyleneamine have been synthesized and characterized. researchgate.net These complexes have demonstrated catalytic activity in the amination of iodobenzene. researchgate.net The efficiency of these catalysts is influenced by the ancillary ligands, with copper(I) complexes bearing dppe (1,2-bis(diphenylphosphino)ethane) showing greater activity compared to those with PPh3 (triphenylphosphine). researchgate.net

This suggests that this compound and its derivatives could serve as effective ligands for copper-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. Future work could explore the application of such complexes in a broader range of catalytic reactions, including C-N, C-O, and C-S bond-forming reactions, and optimize the ligand structure to enhance catalytic efficiency and selectivity.

Materials Science Applications (e.g., in Fluorinated Polymers)

The presence of the trifluoromethyl group makes this compound an attractive building block for the synthesis of fluorinated polymers. mdpi.com Organofluorine compounds are known to impart desirable properties to materials, such as increased hydrophobicity, enhanced chemical and oxidative resistance, and improved thermal stability. mdpi.com These properties are highly sought after in the development of high-performance materials. mdpi.com

Fluorinated compounds are utilized as building blocks for more complex chemical systems like fluoropolymers and fluorinated network materials. mdpi.com The incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to novel materials with tailored properties for applications in electronics, aerospace, and biomedical devices. Research in this direction could involve the synthesis and characterization of polymers containing this unit and the evaluation of their thermal, mechanical, and chemical properties.

Prodrug Design and Delivery Strategies

The aminopyridine structure of this compound provides a handle for prodrug design. Prodrugs are inactive derivatives of drug molecules that are converted to the active form in vivo, often to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. The primary amine group can be chemically modified to create bioreversible linkages, such as amides or carbamates, which can be cleaved enzymatically or chemically in the body to release the active parent drug.

This strategy is particularly useful for overcoming challenges like poor solubility or rapid metabolism. Future research could involve designing and synthesizing prodrugs of bioactive compounds derived from the this compound scaffold to enhance their therapeutic potential.

Strategies for Overcoming Drug Resistance in Therapeutic Contexts

Drug resistance is a major obstacle in the treatment of diseases like cancer and infectious diseases. researchgate.net The development of novel therapeutic agents that can circumvent resistance mechanisms is a critical area of research. The this compound scaffold has been explored in the context of developing new drugs. For instance, a related compound, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, has been identified as a novel androgen receptor antagonist that can combat resistance in prostate cancer. researchgate.netnih.gov

Strategies to overcome resistance include designing drugs with distinct binding modes, targeting allosteric sites, or developing compounds that are less susceptible to efflux by transporters like P-glycoprotein. nih.gov The unique electronic and steric properties conferred by the trifluoromethyl group can be exploited to design inhibitors that are effective against drug-resistant targets. Future research should focus on understanding the mechanisms of resistance to drugs derived from this scaffold and rationally designing next-generation compounds that can overcome these challenges. This may involve structural modifications to alter the binding mode or to block metabolic pathways that lead to drug inactivation.

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the this compound scaffold allows for its exploration against a wide range of biological targets. While its potential in cancer therapy is being investigated, there is an opportunity to explore its activity in other therapeutic areas. For example, derivatives of this scaffold could be screened against kinases, proteases, or G-protein coupled receptors, which are important drug targets for a variety of diseases.

A high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole compound as an antagonist of the transient receptor potential A1 (TRPA1) ion channel, and subsequent optimization showed that a trifluoromethyl group at the 2-position of the phenyl ring improved in vitro activity. ebi.ac.uk This highlights the potential of the trifluoromethylphenyl moiety in targeting ion channels.

Conclusion and Future Research Outlook for 5 2 Trifluoromethyl Phenyl Pyridin 2 Amine

Identification of Remaining Research Gaps and Challenges

Despite its availability and the established potential of its core scaffold, there is a significant lack of specific research on 5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine. This represents a considerable gap in the scientific literature.

The most prominent research gaps include:

No Published Biological Activity Data: There are no dedicated public studies detailing the compound's specific biological activity. Its inhibitory or agonistic profile against any target remains uncharacterized.

Unknown Pharmacological Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have not been investigated. Its pharmacokinetic and pharmacodynamic profiles are entirely unknown.

Lack of Toxicological Assessment: No safety or toxicology data has been published, which is a critical barrier to its potential development as a therapeutic agent.

Limited Synthetic Optimization: While general methods for creating 5-aryl-pyridin-2-amines (e.g., Suzuki coupling) are known, specific, optimized, and scalable synthesis routes for this particular compound are not detailed in peer-reviewed academic literature. acs.org

The primary challenge for researchers is the absence of a starting point. Without initial screening data or a hypothesized biological target, securing funding and dedicating resources to study this specific molecule is difficult. The focus has historically been on other analogs within the broader chemical class that may have emerged from high-throughput screening campaigns. nih.gov

Future Perspectives and Potential Breakthroughs in the Field

The future of research for this compound is promising, contingent on systematic investigation to fill the aforementioned gaps. The unique electronic properties of the ortho-substituted trifluoromethyl group on the phenyl ring could confer novel activity or selectivity compared to other known analogs.

Future research should prioritize the following areas:

Broad Biological Screening: The compound should be subjected to high-throughput screening against a wide array of biological targets, particularly kinase panels and G-protein coupled receptors, given the activities of related compounds.

Focused SAR Studies: Its properties should be systematically compared against its meta- and para-isomers, as well as analogs with different electron-withdrawing or donating groups at the ortho position. This would elucidate the specific contribution of the 2-trifluoromethylphenyl moiety to any observed biological activity.

Computational and Docking Studies: Molecular modeling could predict potential binding interactions with targets like the CB2 receptor or ALK2 kinase, guiding initial biological assays and explaining any observed potency or selectivity.

A potential breakthrough would be the discovery that the specific stereoelectronic arrangement of this compound provides a unique and highly selective interaction with a high-value therapeutic target that is not achieved by other analogs. For instance, it could emerge as a selective inhibitor of a specific kinase implicated in cancer or a modulator of a receptor involved in inflammatory or neurodegenerative diseases. Such a discovery would elevate it from a relatively obscure chemical intermediate to a valuable lead compound for drug development.

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-(2-(Trifluoromethyl)phenyl)pyridin-2-amine?

Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the trifluoromethylphenyl group to the pyridine ring. For example:

Borylation of 2-aminopyridine derivatives followed by coupling with 2-(trifluoromethyl)phenylboronic acid under palladium catalysis .

Direct amination of halogenated pyridine intermediates using ammonia or ammonium salts under controlled conditions (e.g., 80–100°C, 12–24 hours) .

Key parameters include temperature control (to avoid decomposition of the trifluoromethyl group) and catalyst selection (e.g., Pd(PPh₃)₄). Purity is monitored via TLC and NMR .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Routine characterization includes:

- ¹H/¹³C NMR spectroscopy : To confirm the presence of the aromatic pyridine ring, trifluoromethyl group (δ ~110–120 ppm in ¹³C for CF₃), and amine protons (δ ~5–6 ppm in ¹H) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ = 253.08 for C₁₂H₁₀F₃N₂) .

- X-ray crystallography (if crystalline): For unambiguous confirmation of bond angles and stereoelectronic effects .

Advanced: How can conflicting biological activity data for this compound across studies be resolved?

Answer:

Discrepancies often arise from:

- Variations in cell lines or assay conditions : For example, differences in ATP concentrations in kinase inhibition assays can alter IC₅₀ values .

- Solubility limitations : The trifluoromethyl group may reduce aqueous solubility, leading to underestimated activity in vitro. Use of DMSO co-solvents (≤0.1%) or liposomal formulations can mitigate this .

- Metabolic instability : Hepatic microsome assays (e.g., human/rat liver S9 fractions) should be performed to assess degradation rates .

Standardized protocols (e.g., NIH/NCATS guidelines) are recommended for cross-study comparisons.

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Answer:

Key optimizations include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 minutes) while maintaining >85% yield .

- Continuous flow chemistry : Enhances mixing efficiency and heat transfer for exothermic amination steps .

- Purification via recrystallization : Use of hexane/ethyl acetate (3:1) to remove Pd catalysts and boronic acid byproducts .

Yield improvements are tracked via HPLC with UV detection at 254 nm.

Basic: What are the known biological targets or pathways associated with this compound?

Answer:

Preliminary studies suggest activity against:

- Kinases : The pyridine-amine scaffold mimics ATP-binding motifs, showing inhibition of PI3K/mTOR pathways (IC₅₀ = 50–100 nM in HCT116 cells) .

- G-protein-coupled receptors (GPCRs) : The trifluoromethyl group may enhance binding to hydrophobic pockets in serotonin receptors (5-HT₂A/2C) .

Target validation requires knock-out cell models or radioligand displacement assays.

Advanced: How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Answer:

The -CF₃ group:

- Electron-withdrawing effect : Reduces electron density on the pyridine ring (Hammett σₚ = 0.88), enhancing stability toward oxidation .

- Steric bulk : May hinder rotation around the C–C bond between phenyl and pyridine rings, leading to atropisomerism. Dynamic NMR (500 MHz, DMSO-d₆) at variable temperatures (25–80°C) can detect rotational barriers .

- Hydrophobicity : Increases logP by ~1.5 units, impacting membrane permeability (measured via PAMPA assays) .

Basic: What analytical methods are used to assess purity and stability?

Answer:

- Reverse-phase HPLC : C18 column, acetonitrile/water gradient (0.1% TFA), retention time ~8.2 minutes .

- Forced degradation studies : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products (e.g., hydrolysis of the amine group) .

- Karl Fischer titration : Monitors water content (<0.5% w/w recommended for long-term storage).

Advanced: What computational approaches predict the binding mode of this compound to kinase targets?

Answer:

- Molecular docking (AutoDock Vina) : Uses crystal structures of PI3Kγ (PDB: 3L54) to model interactions. The amine group forms hydrogen bonds with Glu849, while the trifluoromethyl group occupies a hydrophobic pocket .

- Molecular dynamics simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values >2 Å suggest poor binding .

- Free energy perturbation (FEP) : Quantifies ΔΔG for structural modifications (e.g., replacing CF₃ with Cl).

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (amine groups can cause irritation) .

- Ventilation : Use fume hoods due to potential dust formation (TLV-TWA: 0.1 mg/m³) .

- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA Hazard Code: D001).

Advanced: How can metabolic stability be improved for in vivo studies?

Answer:

- Deuterium incorporation : Replace labile hydrogens (e.g., NH₂ → ND₂) to slow oxidative metabolism .

- Prodrug strategies : Convert the amine to a tert-butoxycarbonyl (Boc) group, which is cleaved in vivo .

- Co-administration with CYP inhibitors : Use ketoconazole (CYP3A4 inhibitor) in pharmacokinetic studies to extend half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.